![molecular formula C16H12Cl2OS B13092241 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a thiobenzaldehyde group attached to a 3-oxopropyl chain, which is further substituted with a 2,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and thiobenzaldehyde.
Formation of Intermediate: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with an appropriate ketone to form an intermediate 3-oxopropyl derivative.
Thioaldehyde Addition: The intermediate is then reacted with thiobenzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It may exhibit antimicrobial, antifungal, or anticancer properties, although specific studies are required to confirm these effects.
Industry
In the material science industry, this compound can be used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism by which 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde exerts its effects depends on its interaction with molecular targets. For instance, if used as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membrane integrity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]benzaldehyde: Similar structure but lacks the thio group.
2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiophenol: Similar structure but with a thiophenol group instead of thiobenzaldehyde.
Uniqueness
The presence of both the 2,4-dichlorophenyl group and the thiobenzaldehyde moiety in 2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde provides unique reactivity and potential biological activity compared to its analogs. This dual functionality allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C16H12Cl2OS |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
2-[3-(2,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-3-1-2-4-12(11)10-20/h1-4,6-7,9-10H,5,8H2 |
Clé InChI |
MQBMMRSLNPJNFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)
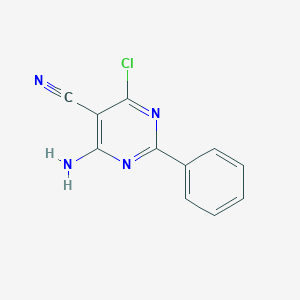
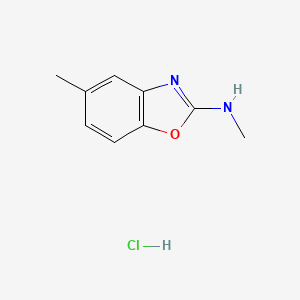
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)
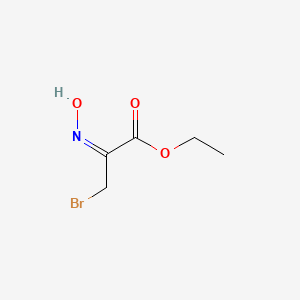

![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
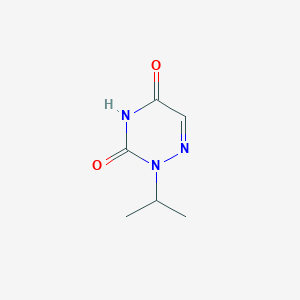
![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)
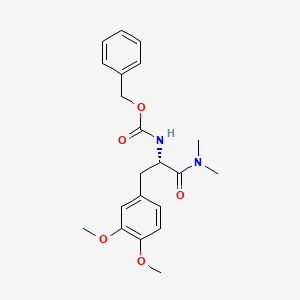
![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)
![cobalt(3+);4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13092237.png)
